molecular formula C14H10BrFO2 B5848365 4-bromobenzyl 4-fluorobenzoate

4-bromobenzyl 4-fluorobenzoate

Cat. No.: B5848365
M. Wt: 309.13 g/mol
InChI Key: OTVNTDLXBHRJEU-UHFFFAOYSA-N
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Description

4-bromobenzyl 4-fluorobenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 4-bromobenzyl 4-fluorobenzoate is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways in cancer cells. This leads to the activation of apoptotic pathways, which ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity on normal cells, making it a promising candidate for further development as an anti-cancer drug. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromobenzyl 4-fluorobenzoate in lab experiments is its high purity and stability. This makes it easy to work with and ensures reproducibility of results. However, one limitation of this compound is its high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the study of 4-bromobenzyl 4-fluorobenzoate. One area of focus is the development of more efficient synthesis methods to reduce the cost of production. Another direction is the exploration of its potential applications in other fields such as materials science and environmental chemistry. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of this compound, which may lead to the development of more effective anti-cancer drugs.

Synthesis Methods

The synthesis of 4-bromobenzyl 4-fluorobenzoate involves the reaction of 4-bromobenzyl alcohol with 4-fluorobenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions and the product is obtained through recrystallization. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

4-bromobenzyl 4-fluorobenzoate has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been tested for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, making it a promising candidate for the development of anti-cancer drugs.
In addition to its anti-cancer properties, this compound has also been studied for its potential use as a fluorescent probe in biological imaging. This compound is able to selectively bind to certain biomolecules, making it useful in the detection and imaging of specific cellular processes.

Properties

IUPAC Name

(4-bromophenyl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVNTDLXBHRJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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